LogP-Driven Lipophilicity Benchmarking Against Mono- and Secondary-Amine Analogs
The target compound exhibits a computed LogP (XLogP3-AA) of 4.6, which aligns with the optimal CNS drug-like range and represents a >60% increase over the mono-brominated analog 4-bromo-N-methylbenzylamine (LogP ~2.3–2.6) [1]. This substantial lipophilicity gain is conferred by the second para-bromobenzyl moiety and directly impacts predicted membrane permeability and blood-brain barrier penetration in drug discovery programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (PubChem computed); LogP = 4.84 (vendor HPLC-derived) [1] |
| Comparator Or Baseline | 4-Bromo-N-methylbenzylamine: LogP = 2.29 (Chemsrc) / 2.56 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ +2.0 to +2.5 log units (60–100× increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3-AA) and vendor-reported experimental HPLC measurements at 25°C. |
Why This Matters
Higher lipophilicity governs compound distribution in biological systems and organic/aqueous phase partitioning in synthesis, making this compound more suitable for membrane-targeted applications than its mono-bromo analog.
- [1] PubChem. Computputed Properties for CID 20695763, XLogP3-AA = 4.6. 2025. View Source
